Summary of the Application: The compound is used in the quality control of pharmaceutical ingredients and final products, specifically the antidiabetic drug empagliflozin . Impurities, even in small concentrations, can affect the efficacy and safety of drugs .
Methods of Application or Experimental Procedures: A simple High-Performance Liquid Chromatography (HPLC) method was developed and validated for the quantitative determination of empagliflozin and its organic impurities from the synthesis process . The method was carried out in a Shim-pack phenyl column with a mobile phase consisting of an acetonitrile/water mixture (72:28), with isocratic elution and the detector wavelength was 230 nm .
Results or Outcomes: The validation process, in accordance with international guidelines, shows that the method was linear, precise, and accurate for empagliflozin, impurity 1, and impurity 2 . Limits of detection (0.01, 0.02, and 0.01 μg mL −1) and quantification (0.10, 0.10, and 0.05 μg mL −1) were determined for EMPA, IMP1, and IMP2, respectively . The HPLC method for impurity determination in empagliflozin was linear, precise, accurate, and robust .
The compound (2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-hydroxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol is a complex organic molecule characterized by its multiple stereocenters and functional groups. This compound belongs to the class of tetrahydropyrans, which are cyclic compounds containing a six-membered ring with one oxygen atom. The presence of hydroxymethyl and hydroxybenzyl substituents suggests potential interactions with biological systems, making it a candidate for various pharmacological applications.
The chemical reactivity of this compound can be analyzed through several types of reactions:
These reactions are typically facilitated by specific enzymes in biological systems, which act as catalysts to speed up the reaction rates and allow for metabolic pathways to proceed efficiently
The biological activity of this compound may include: Predictive models such as the PASS (Prediction of Activity Spectra for Substances) program can provide insights into the potential biological activities based on the compound's structure .
The synthesis of this compound could involve several strategies:
This compound has potential applications in various fields:
Interaction studies are essential to understand how this compound interacts with biological targets:
Several compounds share structural similarities with the target molecule. Here are some notable examples:
Compound Name | Structure | Biological Activity |
---|---|---|
4-Hydroxybenzyl alcohol | Structure | Antioxidant |
Chloroacetic acid | Structure | Antimicrobial |
Tetrahydropyran derivatives | Structure | Anticancer |
The uniqueness of (2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-hydroxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol lies in its specific stereochemistry combined with multiple functional groups that may enhance its interaction with biological targets compared to simpler analogs. Its complex structure allows for diverse mechanisms of action that could be exploited in therapeutic applications.